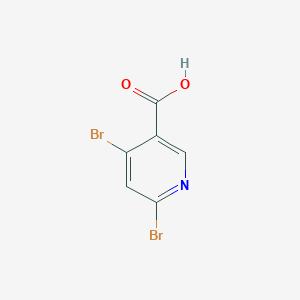

4,6-Dibromonicotinic acid

Description

BenchChem offers high-quality 4,6-Dibromonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQFPXZHIYMGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720912 | |

| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73027-77-7 | |

| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4,6-Dibromonicotinic Acid: Properties, Reactivity, and Applications

4,6-Dibromonicotinic acid is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its structure, featuring a carboxylic acid group and two bromine atoms on a pyridine ring, offers multiple reaction sites for chemical modification. The strategic placement of the bromine atoms at the C4 and C6 positions makes them amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the controlled and modular construction of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the chemical properties and synthetic utility of 4,6-Dibromonicotinic acid is crucial for leveraging its potential in creating novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its core properties, reactivity, and applications, grounded in established chemical principles and experimental insights.

Core Physicochemical Properties

The fundamental properties of a chemical compound govern its behavior in different environments and its suitability for various reactions. The data for 4,6-Dibromonicotinic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73027-77-7 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2][3] |

| IUPAC Name | 4,6-dibromopyridine-3-carboxylic acid | [2] |

| Appearance | Typically an off-white to white solid or crystalline powder. | [4][5] |

| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF.[4][5][6] Solubility in water is expected to be low. | |

| pKa | The pKa is predicted to be approximately 3.24±0.10, influenced by the electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen, making it a stronger acid than unsubstituted nicotinic acid.[4][7] |

Synthesis and Purification

The synthesis of 4,6-Dibromonicotinic acid is not commonly detailed in basic literature but can be inferred from established pyridine chemistry. A plausible route involves the selective halogenation of a suitable nicotinic acid precursor. Alternatively, a construction of the pyridine ring from acyclic precursors followed by functional group manipulation can be employed.

A general synthetic approach could involve the diazotization of an aminonicotinic acid precursor followed by a Sandmeyer-type reaction to introduce the bromo-substituents. Another strategy could be the direct bromination of a protected nicotinic acid, although controlling the regioselectivity can be challenging.

Purification is typically achieved through recrystallization from an appropriate solvent system, such as an ethanol/water or methanol/water mixture. The purity can be assessed using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Spectroscopic Characterization: A Predictive Analysis

For any synthetic intermediate, rigorous structural confirmation is paramount. The following is a predictive guide to the key features expected in the primary analytical spectra for 4,6-Dibromonicotinic acid.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are only two aromatic protons on the pyridine ring.

-

One proton at the C2 position and another at the C5 position.

-

These protons would appear as two distinct singlets, as they lack adjacent proton neighbors for spin-spin coupling.

-

The chemical shifts would be significantly downfield (likely in the δ 8.0-9.0 ppm range) due to the deshielding effects of the electronegative nitrogen atom and the bromine atoms.

-

-

¹³C NMR (Carbon NMR): The decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~165-175 ppm).

-

Four signals will be present in the aromatic region (δ ~120-160 ppm). The carbons directly attached to the bromine atoms (C4 and C6) will show characteristic shifts influenced by the heavy atom effect.

-

The carbon signals can be assigned with the help of advanced NMR techniques like HSQC and HMBC.[8][9]

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

A broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.

-

A sharp, strong peak around 1700-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions corresponding to C=C and C=N stretching of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibrations typically appear in the lower frequency region of the spectrum (500-700 cm⁻¹).[10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition.

-

The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

This will result in a cluster of peaks for the molecular ion: an (M) peak, an (M+2) peak, and an (M+4) peak, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[11]

-

Chemical Reactivity and Synthetic Utility

The true value of 4,6-Dibromonicotinic acid lies in its reactivity, which provides a gateway to a vast chemical space for drug discovery and materials science. The two bromine atoms serve as versatile handles for functionalization, primarily through metal-catalyzed cross-coupling reactions.

The Strategic Importance of the Dibromo-Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize the 4- and 6-positions of the nicotinic acid core allows for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the diversity of accessible analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12][13] 4,6-Dibromonicotinic acid is an excellent substrate for these reactions.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronic ester to form a new C-C bond.[14] It is widely used to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing direct access to aminopyridine derivatives.[13]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety.[13]

-

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[13]

The differential reactivity of the bromine atoms at the C4 and C6 positions can potentially be exploited for sequential, site-selective couplings under carefully controlled conditions, enabling the synthesis of complex, unsymmetrically substituted pyridines.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the mono-arylation of 4,6-Dibromonicotinic acid using a generic arylboronic acid.

Objective: To synthesize a 4-bromo-6-aryl-nicotinic acid derivative via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4,6-Dibromonicotinic acid (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-Dibromonicotinic acid, the arylboronic acid, and the base.

-

Solvent and Catalyst Addition: Add the solvent system to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will precipitate the product, the substituted nicotinic acid.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to remove impurities. The crude product can be further purified by column chromatography or recrystallization if necessary.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

The true potential of 4,6-Dibromonicotinic acid is realized in its application as a scaffold for building libraries of complex molecules for biological screening.

-

Drug Discovery: The boronic acid functional group plays a significant role in drug discovery, and intermediates like 4,6-Dibromonicotinic acid are crucial for synthesizing boronic acid-containing drug candidates.[15][16][17][18] The ability to attach different chemical moieties at the 4- and 6-positions allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents feature a substituted pyridine core. The scaffold derived from 4,6-Dibromonicotinic acid can be used to synthesize novel compounds for evaluation as antiproliferative agents.[19]

-

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities often requires linkers and scaffolds that can be readily and diversely functionalized. The reactivity of this compound makes it an attractive starting point for creating such molecules.[20]

-

Materials Science: Substituted pyridines are also used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The ability to attach chromophores or other functional groups to the pyridine core via cross-coupling makes this a valuable intermediate in materials research.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4,6-Dibromonicotinic acid and its isomers.

-

Hazard Identification: Based on data for similar brominated nicotinic acids, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[21][22][23][24] It may also be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21][23]

References

- 4,6-Dibromonicotinic acid | 73027-77-7. (n.d.). Sigma-Aldrich.

- 73027-77-7 | 4,6-Dibromonicotinic acid. (n.d.). ChemScene.

- 73027-77-7 | 4,6-Dibromonicotinic acid. (n.d.). AiFChem.

- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

- SAFETY DATA SHEET. (2025, February 14). TCI Chemicals.

- SAFETY DATA SHEET. (2014, November 7). Thermo Fisher Scientific.

- 6311-35-9 | CAS DataBase. (n.d.). ChemicalBook.

- CAS 15366-62-8: 4-Bromonicotinic acid. (n.d.). CymitQuimica.

- B.D2 - Analyse the process of determining structures of simple organic compounds. (2021, April 13). YouTube.

- 4, 6-Dibromonicotinic acid, min 98%, 100 mg. (n.d.). BroadPharm.

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). PMC - NIH.

- CROSS-COUPLING reactions - everything YOU need to know! (2022, March 25). YouTube.

- Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.

- Structure Determination from Spectra (1) (H NMR, C NMR, IR). (2021, January 12). YouTube.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. (n.d.). ChemRxiv.

- Organic Chemistry - pKa Values of Acids. (2023, January 31). YouTube.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.

- Solubility Data Resource. (n.d.). TOKU-E.

- 6-Bromonicotinic acid | C6H4BrNO2. (n.d.). PubChem - NIH.

- 5-Bromonicotinic acid | C6H4BrNO2. (n.d.). PubChem.

- Boron Chemicals in Drug Discovery and Development. (n.d.). PMC - PubMed Central.

- Boronic Acid Compounds as Potential Pharmaceutical Agents. (2025, August 7). ResearchGate.

- Design and discovery of boronic acid drugs. (2020, June 1). PubMed.

- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (n.d.). NIH.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 73027-77-7 | 4,6-Dibromonicotinic acid - AiFChem [aifchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6311-35-9 | CAS DataBase [chemicalbook.com]

- 5. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 6. toku-e.com [toku-e.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dibromonicotinic Acid

CAS Number: 73027-77-7

This technical guide offers a detailed overview of 4,6-Dibromonicotinic acid, a halogenated pyridine derivative of interest to researchers in synthetic and medicinal chemistry. The document outlines its core physicochemical properties, discusses its potential synthetic utility based on its functional groups, and provides essential safety and handling information.

Part 1: Molecular Identity and Physicochemical Profile

4,6-Dibromonicotinic acid is a disubstituted pyridine carboxylic acid. The presence of two bromine atoms and a carboxylic acid on the pyridine ring makes it a versatile, albeit specialized, building block for creating more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring.

Table 1: Physicochemical Properties of 4,6-Dibromonicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 73027-77-7 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| IUPAC Name | 4,6-dibromopyridine-3-carboxylic acid | [1] |

| Appearance | Off-white solid (Typical for related compounds) | Inferred from related compounds[3] |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Part 2: Synthesis and Analytical Characterization

Synthesis: A definitive, peer-reviewed synthetic protocol for 4,6-Dibromonicotinic acid is not widely published. However, its synthesis can be conceptually approached through the halogenation of nicotinic acid derivatives. A plausible, though unverified, route could involve the direct bromination of nicotinic acid under harsh conditions or a more controlled multi-step synthesis starting from a pre-functionalized pyridine ring, followed by oxidation of a side chain (e.g., a methyl group) to the carboxylic acid. The synthesis of related structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine often involves multi-step sequences starting from substituted phenyl acetates[4][5].

Purification: For acidic compounds like 4,6-Dibromonicotinic acid, standard purification techniques can be employed.

-

Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a primary method for purifying solid carboxylic acids.

-

Acid-Base Extraction: A common technique involves dissolving the crude product in an organic solvent and extracting it into a dilute aqueous base (e.g., sodium bicarbonate). The aqueous layer, containing the salt of the carboxylic acid, is then washed with fresh organic solvent to remove non-acidic impurities. The pure carboxylic acid is subsequently precipitated by acidifying the aqueous layer with an acid like HCl and collected by filtration[6].

-

Chromatography: For small-scale purification or separation from closely related impurities, column chromatography on silica gel may be effective, typically using a solvent system containing a polar organic solvent (e.g., ethyl acetate) and a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes properly[7].

Analytical Characterization: While specific experimental spectra for 4,6-Dibromonicotinic acid are not publicly available, the expected spectroscopic signatures can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the 2-position and the proton at the 5-position would appear as singlets (or very finely split doublets due to long-range coupling). Their chemical shifts would be downfield, likely in the 8.0-9.0 ppm range, due to the deshielding effects of the nitrogen atom and the two bromine atoms. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals. The carbon of the carboxylic acid group would be found significantly downfield (~160-170 ppm). The five carbons of the pyridine ring would have distinct chemical shifts, with the carbons bearing bromine atoms showing characteristic shifts influenced by the heavy atom effect[8].

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch would be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic ring would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

Part 3: Chemical Reactivity and Synthetic Utility

4,6-Dibromonicotinic acid possesses three key functional sites for chemical modification: the carboxylic acid group and the two carbon-bromine bonds. This trifunctionality allows it to serve as a versatile scaffold in organic synthesis.

Caption: Potential reaction pathways for 4,6-Dibromonicotinic acid.

1. Reactions at the Carboxylic Acid Group:

-

Amide Bond Formation: The carboxylic acid can be readily converted to amides, a crucial linkage in pharmaceuticals. This is typically achieved by activating the acid with a coupling reagent (e.g., HATU, EDC) followed by the addition of a primary or secondary amine[9]. Boronic acids have also been explored as catalysts for direct amidation, proceeding through a reactive intermediate that facilitates condensation with the amine[10][11].

-

Esterification: Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), can convert the carboxylic acid into its corresponding ester. This is often used as a protecting group strategy or to modify the solubility and pharmacokinetic properties of a molecule. Reagents like DMTMM can also facilitate esterification under mild conditions[12].

2. Reactions at the Carbon-Bromine Bonds: The bromine atoms at the 4- and 6-positions are susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming new carbon-carbon bonds. The bromine atoms can react with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base[13][14][15]. This allows for the introduction of diverse substituents onto the pyridine core. The relative reactivity of the C4-Br versus the C6-Br bond may allow for selective or sequential couplings under carefully controlled conditions.

-

Other Cross-Coupling Reactions: The C-Br bonds can also participate in other cross-coupling reactions such as Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Stille coupling (using organotin reagents).

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4,6-Dibromonicotinic acid is not widely available, data from closely related brominated and chlorinated nicotinic acids provide a strong basis for safe handling protocols[3][16][17].

Hazard Identification:

-

Oral Toxicity: Likely harmful if swallowed.

-

Skin Irritation: Expected to cause skin irritation.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[17].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.

-

Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases[16].

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[16].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[17].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verifiable URLs. Due to the current limitations in finding direct, authoritative literature for this specific compound, a full reference list in the required format cannot be generated.

Sources

- 1. 73027-77-7 | 4,6-Dibromonicotinic acid - AiFChem [aifchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Halogenated Pyridines

An In-Depth Technical Guide to the Molecular Structure of 4,6-Dibromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridines represent a cornerstone heterocyclic scaffold. Their nitrogen atom imparts unique electronic properties, polarity, and hydrogen bonding capabilities, making them privileged structures in drug design. The strategic introduction of halogen atoms, particularly bromine, onto the pyridine ring further enhances their utility. Bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Crucially, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 4,6-dibromonicotinic acid, a valuable building block that combines the features of a pyridine core, a carboxylic acid functional group, and two strategically placed bromine substituents. We will delve into its structural characteristics, spectroscopic signature, reactivity, and its application as a precursor in the synthesis of high-value compounds for drug discovery and development.

Core Molecular Structure and Physicochemical Properties

4,6-Dibromonicotinic acid is a substituted pyridine derivative. The core structure consists of a six-membered aromatic ring containing one nitrogen atom. This pyridine ring is functionalized with a carboxylic acid group at the 3-position (conferring the "nicotinic acid" nomenclature) and two bromine atoms at the 4- and 6-positions.

Caption: 2D Structure of 4,6-Dibromonicotinic Acid.

The IUPAC name for this compound is 4,6-dibromopyridine-3-carboxylic acid.[1] The presence of the electronegative nitrogen atom and the two electron-withdrawing bromine atoms significantly lowers the electron density of the pyridine ring. This electronic deficit is further intensified by the inductive and resonance withdrawing effects of the carboxylic acid group. This inherent electronic nature dictates the molecule's reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 4,6-Dibromonicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 73027-77-7 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=CN=C1Br)Br)C(=O)O | [1] |

| InChI | InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | [1] |

Spectroscopic Elucidation: A Validating Signature

Confirming the structure of a synthesized or procured batch of 4,6-dibromonicotinic acid relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.

Caption: Workflow for Spectroscopic Structure Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3]

-

¹H NMR: The structure predicts two protons on the aromatic ring, at positions 2 and 5. Due to the substitution pattern, these protons are not adjacent to any other protons, so they are expected to appear as two distinct singlets .

-

The proton at C2 (between the nitrogen and the carboxylic acid) will be significantly deshielded and appear at a high chemical shift (downfield).

-

The proton at C5 (between the two bromine atoms) will also be downfield due to the influence of the halogens.

-

-

¹³C NMR: A ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~165-170 ppm), while the other five aromatic carbons will appear in the typical aromatic region (~120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present.[4][5]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid.

-

Aromatic Stretches: Absorptions corresponding to C=C and C=N bond stretching within the pyridine ring will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, critically in this case, confirms the presence and number of bromine atoms.[4][6]

-

Molecular Ion Peak: The mass spectrum will show a cluster of peaks for the molecular ion (M⁺).

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:

-

M: corresponding to two ⁷⁹Br atoms.

-

M+2: corresponding to one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak).

-

M+4: corresponding to two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

-

Synthesis and Reactivity: A Versatile Chemical Intermediate

The utility of 4,6-dibromonicotinic acid stems from its accessible synthesis and the versatile reactivity of its functional groups.

Representative Synthesis Protocol

While multiple synthetic routes may exist, a common strategy for preparing such compounds involves the direct bromination of a suitable nicotinic acid precursor. The following is a generalized, representative protocol based on established chemical principles.

Caption: Generalized workflow for the synthesis of 4,6-dibromonicotinic acid.

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with the nicotinic acid starting material and a suitable strong acid solvent, such as fuming sulfuric acid. The acid acts as both a solvent and a catalyst, protonating the ring to facilitate the reaction. Cool the mixture in an ice bath.

-

Addition of Brominating Agent: Slowly and portion-wise, add the brominating agent (e.g., N-bromosuccinimide or liquid bromine). This slow addition is crucial for controlling the exothermic reaction and preventing over-bromination or side reactions.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat as required. The electron-deficient nature of the pyridine ring often necessitates forcing conditions for electrophilic aromatic substitution.

-

Monitoring: Track the consumption of the starting material and the formation of the product using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully pour the acidic mixture over crushed ice to quench the reaction. Neutralize any excess bromine with a reducing agent like sodium thiosulfate solution.

-

Precipitation: Carefully adjust the pH of the aqueous solution with a base (e.g., concentrated NaOH) until the product precipitates out. The isoelectric point of the amino acid will determine the optimal pH for precipitation.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure 4,6-dibromonicotinic acid.

Chemical Reactivity and Synthetic Utility

The true value of 4,6-dibromonicotinic acid in drug development lies in its predictable reactivity.

-

Carboxylic Acid Reactions: The -COOH group can be readily converted into esters, amides, or acid chlorides using standard organic chemistry protocols. This allows for the attachment of various side chains and the modulation of physicochemical properties like solubility and cell permeability.

-

Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7][8] This is a cornerstone reaction in modern drug discovery.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds, introducing diverse amino substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyridine derivatives.

-

-

Conversion to Boronic Acids: The bromine atoms can be converted into boronic esters via lithium-halogen exchange followed by quenching with a trialkyl borate.[7] Boronic acids are crucial pharmacophores in their own right, known for forming reversible covalent bonds with enzyme active sites.[8][9][10]

Conclusion: A Key Scaffold for Innovation

4,6-Dibromonicotinic acid is more than just a chemical compound; it is a strategically designed molecular tool. Its structure, confirmed by a suite of complementary spectroscopic techniques, offers three distinct points for chemical modification: the carboxylic acid and two C-Br bonds. This trifunctional handle provides medicinal chemists with a robust and versatile platform for library synthesis and lead optimization. The ability to leverage powerful and predictable cross-coupling reactions makes it an invaluable starting material for accessing novel chemical space in the quest for new therapeutics and advanced materials.

References

-

PubChem. 4,4-Dibromobutanoic acid | C4H6Br2O2 | CID 22114689. National Center for Biotechnology Information. [Link]

-

MOLBASE. 4,5-Dibromonicotinic acid | 1009334-28-4. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

PubChem. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-6-hydroxyhexanoic acid | C6H11BrO3 | CID 129701937. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2015). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 20(9), 15855-15870. [Link]

-

PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. National Center for Biotechnology Information. [Link]

-

Semenova, E. S., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. IUCrData, 6(12). [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3737. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

Esselman, B. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Singh, I., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7331. [Link]

-

ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

Sources

- 1. 73027-77-7 | 4,6-Dibromonicotinic acid - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for 4,6-Dibromonicotinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,6-Dibromonicotinic acid (CAS: 73027-77-7), a halogenated pyridine derivative of interest in medicinal chemistry and materials science.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, drug development professionals, and synthetic chemists. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the anticipated spectral features for unambiguous structural confirmation and purity assessment. This guide includes detailed, field-proven experimental protocols, interpretive analysis of expected data, and visual aids to facilitate a deeper understanding of the molecule's spectroscopic signature.

Introduction and Molecular Structure Analysis

4,6-Dibromonicotinic acid is a pyridine-3-carboxylic acid bearing two bromine substituents. Its rigid heterocyclic core and functional groups—a carboxylic acid and two carbon-bromine bonds—make it a valuable building block in organic synthesis. The precise characterization of such molecules is paramount, as isomeric impurities can drastically alter biological activity or material properties. Spectroscopic analysis provides the definitive proof of structure and purity required for advancing research and development.

The structural features of 4,6-Dibromonicotinic acid dictate its expected spectroscopic behavior:

-

Pyridine Ring: A heteroaromatic system with distinct electronic properties.

-

Carboxylic Acid: Gives rise to characteristic proton signals (¹H NMR) and vibrational modes (IR).

-

Bromine Substituents: Act as heavy atoms that influence chemical shifts and, most notably, produce a unique isotopic pattern in mass spectrometry.

-

Substitution Pattern: The placement of substituents at positions 4 and 6 leaves two aromatic protons at positions 2 and 5, whose magnetic environments are key identifiers in NMR spectroscopy.

Caption: Chemical structure of 4,6-Dibromonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Recommended Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

Workflow: ¹H NMR Sample Preparation and Acquisition

Caption: Standard workflow for ¹H NMR analysis.

Interpretation of the Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be simple and highly informative, showing two signals in the aromatic region corresponding to the two non-equivalent ring protons, in addition to the broad signal for the carboxylic acid proton.

Table 1: Expected ¹H NMR Data for 4,6-Dibromonicotinic Acid (in DMSO-d₆)

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2 | ~8.9 - 9.1 | Singlet (s) | 1H | Located between the electronegative ring nitrogen and the electron-withdrawing carboxylic acid. Deshielded and expected to be the furthest downfield. |

| H-5 | ~8.4 - 8.6 | Singlet (s) | 1H | Flanked by two bromine atoms. Less deshielded than H-2. |

| -COOH | >13.0 | Broad Singlet (br s) | 1H | Typical for a carboxylic acid proton; signal is often broad due to hydrogen bonding and chemical exchange. |

Causality Behind Predictions: The chemical shifts are predicted based on established principles. Protons on a pyridine ring are typically downfield of benzene protons (7.26 ppm) due to the nitrogen's electron-withdrawing effect.[2] The H-2 proton is further deshielded by its proximity to both the nitrogen and the C3-carboxylic acid group. The H-5 proton's chemical shift is influenced by the adjacent C4-Br and C6-Br bonds. The absence of adjacent protons for both H-2 and H-5 means they will appear as sharp singlets, a key identifying feature.

Recommended Protocol: ¹³C NMR Spectroscopy

1. Sample Preparation: Use the same sample prepared for ¹H NMR analysis. 2. ¹³C Spectrum Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer (¹³C frequency ~100 MHz).

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

- Number of Scans: ≥1024 scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.

- Referencing: The central peak of the DMSO-d₆ solvent multiplet (δ ~39.52 ppm) is used as the internal standard.[3]

Interpretation of the Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule.

Table 2: Expected ¹³C NMR Data for 4,6-Dibromonicotinic Acid (in DMSO-d₆)

| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~165 - 170 | Carboxylic acid carbonyl carbons resonate in this characteristic downfield region. |

| C-2 | ~152 - 156 | Aromatic carbon adjacent to nitrogen (C=N-C), typically found at the downfield end of the aromatic region. |

| C-5 | ~140 - 145 | Aromatic C-H carbon. Its chemical shift is influenced by the adjacent bromine atoms. |

| C-6 | ~138 - 142 | Aromatic carbon directly bonded to bromine and adjacent to nitrogen. |

| C-4 | ~125 - 130 | Aromatic carbon directly bonded to bromine. |

| C-3 | ~128 - 133 | Quaternary carbon attached to the carboxylic acid group. |

Trustworthiness of Predictions: The chemical shift ranges are based on well-documented values for substituted pyridines and carboxylic acids.[3] Carbons bonded to electronegative atoms (N, Br) are shifted downfield. The carbonyl carbon is typically the most deshielded. The precise assignment can be definitively confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between protons (H-2, H-5) and nearby carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Recommended Protocol: Attenuated Total Reflectance (ATR-FTIR)

1. Sample Preparation: Place a small, solid sample of 4,6-Dibromonicotinic acid directly onto the ATR crystal. 2. Pressure Application: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal. 3. Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

- Spectral Range: 4000–400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16–32 scans are typically sufficient for a high signal-to-noise ratio.

Interpretation of the Expected IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1600 - 1580 | Medium | C=C / C=N stretch | Aromatic Ring |

| ~1450 - 1400 | Medium | C=C / C=N stretch | Aromatic Ring |

| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| ~900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| Below 800 | Medium - Strong | C-Br stretch | Aryl Halide |

Expertise in Interpretation: The most telling feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which often partially obscures the C-H stretching region. This broadness is due to extensive hydrogen bonding. The sharp, intense carbonyl (C=O) peak around 1700 cm⁻¹ is another definitive marker. The presence of several bands in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound.

Recommended Protocol: Electrospray Ionization (ESI-MS)

1. Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. 2. Ionization: Introduce the sample into an ESI source. Negative ion mode ([M-H]⁻) is often effective for carboxylic acids. 3. Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Interpretation of the Expected Mass Spectrum

The most critical diagnostic feature in the mass spectrum of 4,6-Dibromonicotinic acid is the isotopic pattern caused by the two bromine atoms. Natural bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which have a mass difference of two units.

-

Molecular Formula: C₆H₃Br₂NO₂

-

Monoisotopic Mass: 278.85 Da

A molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

-

M+ peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensity of this M / M+2 / M+4 cluster is approximately 1:2:1 , a definitive signature for a dibrominated compound.

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Expected Relative Intensity |

| [M-H]⁻ (⁷⁹Br, ⁷⁹Br) | 277.8457 | ~100% |

| [M-H]⁻ (⁷⁹Br, ⁸¹Br) | 279.8437 | ~197% |

| [M-H]⁻ (⁸¹Br, ⁸¹Br) | 281.8416 | ~97% |

Fragmentation Analysis Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely show characteristic losses.

Caption: Plausible fragmentation pathways in negative ion MS/MS.

Decarboxylation (loss of CO₂) is a common fragmentation pathway for deprotonated carboxylic acids. The resulting fragment ion would also exhibit the characteristic 1:2:1 isotopic pattern.

Conclusion: An Integrated Spectroscopic Profile

The structural identity of 4,6-Dibromonicotinic acid can be confidently established by integrating data from multiple spectroscopic techniques. The ¹H NMR confirms the presence and substitution pattern of the two aromatic protons. The ¹³C NMR accounts for all six unique carbons in the molecule. IR spectroscopy verifies the presence of the carboxylic acid and aromatic ring functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and, crucially, uses the unique 1:2:1 isotopic cluster to prove the presence of two bromine atoms. Together, these techniques provide a self-validating system for the unambiguous characterization of the target compound.

References

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation. Available at: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns - Carboxylic Acid. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility of 4,6-Dibromonicotinic Acid in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-dibromonicotinic acid (C₆H₃Br₂NO₂), a substituted pyridine carboxylic acid of interest in medicinal chemistry.

While extensive quantitative solubility data for 4,6-dibromonicotinic acid is not widely available in public literature, this guide will equip you with the foundational knowledge to predict its solubility behavior. We will delve into the molecular characteristics influencing its solubility, provide a robust experimental protocol for its determination, and present a theoretical framework grounded in the behavior of analogous chemical structures.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 4,6-Dibromonicotinic acid possesses several key features that govern its interaction with various solvents:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Carboxylic Acid Group: This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be significantly influenced by the solvent's ability to engage in hydrogen bonding. In protic solvents, the carboxylic acid can donate a proton, while in aprotic polar solvents, the carbonyl oxygen can accept a hydrogen bond.

-

Bromine Atoms: The two bromine atoms are bulky and electronegative, increasing the molecule's molecular weight (280.90 g/mol ) and overall lipophilicity.[1] This increased lipophilicity can counteract the polarity of the pyridine and carboxylic acid groups, influencing solubility in less polar organic solvents.

The interplay of these features suggests that 4,6-dibromonicotinic acid is a polar molecule. Following the principle of "like dissolves like," it is expected to be more soluble in polar solvents than in non-polar solvents.[2] The presence of both hydrogen bond donating and accepting capabilities is a critical factor in its solubility profile.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds such as nicotinic acid and other bromo-substituted pyridines, we can predict the following solubility trends for 4,6-dibromonicotinic acid:[3][4]

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid group.[5]

-

Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group. However, the bulky bromine atoms may slightly hinder solubility compared to unsubstituted nicotinic acid.

-

Moderate Solubility: Expected in moderately polar solvents like acetone and Tetrahydrofuran (THF). These solvents have dipole moments that can interact with the polar regions of the molecule.[6]

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The overall polarity of 4,6-dibromonicotinic acid is too high to be effectively solvated by these non-polar environments.

It is important to note that temperature will also play a significant role; for most solid solutes, solubility increases with temperature.[3]

Experimental Determination of Solubility

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of 4,6-dibromonicotinic acid in specific organic solvents. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[7]

Experimental Workflow

The following diagram outlines the key steps for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4,6-dibromonicotinic acid.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,6-dibromonicotinic acid solid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, carefully remove the vial from the shaker, ensuring the temperature is maintained.

-

Separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. It is critical to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

-

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of 4,6-dibromonicotinic acid in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Quantitative Solubility Data (Hypothetical)

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (e.g., at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Populate with experimental data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Populate with experimental data |

| Methanol | Polar Protic | Moderate to Good | Populate with experimental data |

| Ethanol | Polar Protic | Moderate to Good | Populate with experimental data |

| Acetone | Polar Aprotic | Moderate | Populate with experimental data |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | Populate with experimental data |

| Acetonitrile | Polar Aprotic | Low to Moderate | Populate with experimental data |

| Toluene | Non-polar Aromatic | Low to Negligible | Populate with experimental data |

| n-Hexane | Non-polar Aliphatic | Low to Negligible | Populate with experimental data |

Safety and Handling

4,6-Dibromonicotinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4,6-dibromonicotinic acid in organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure and by analogy to related pyridine carboxylic acids. Its polar nature, combined with hydrogen bonding capabilities, suggests preferential solubility in polar protic and aprotic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine solubility in their solvents of interest. This foundational data is crucial for advancing research and development activities involving this compound.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Loudoun County Public Schools. Retrieved from [Link]

-

Picolinic acid. Solubility of Things. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). chem.ucalgary.ca. Retrieved from [Link]

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central. Retrieved from [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Retrieved from [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

-

Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health. Retrieved from [Link]

-

Acetone. PubChem. Retrieved from [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Retrieved from [Link]

-

EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025, March 26). International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

-

5-Bromonicotinic acid. PubChem. Retrieved from [Link]

-

2-Bromoisonicotinic acid. PubChem. Retrieved from [Link]

-

Solubility comparison in acetonitrile. ResearchGate. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

-

Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021, July 22). Semantic Scholar. Retrieved from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]

-

Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Retrieved from [Link]

Sources

- 1. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | CoLab [colab.ws]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 4,6-Dibromonicotinic Acid for Research and Development

An In-depth Examination of Commercial Availability, Quality Control, and Synthetic Applications for Researchers, Scientists, and Drug Development Professionals.

Abstract

4,6-Dibromonicotinic acid (CAS No. 73027-77-7), a halogenated pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional organic molecules. This guide provides a comprehensive overview of its commercial landscape, offering a comparative analysis of suppliers, typical quality specifications, and essential considerations for procurement. Furthermore, it delves into the technical aspects of quality control, detailing established analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for structure verification and purity assessment. The guide also explores the synthetic utility of 4,6-dibromonicotinic acid, referencing its application in medicinal chemistry and outlining the fundamental principles of its synthesis and purification. This document is intended to serve as a practical resource for researchers and developers, enabling informed decisions in the sourcing and application of this versatile chemical intermediate.

Commercial Sourcing of 4,6-Dibromonicotinic Acid: A Comparative Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. 4,6-Dibromonicotinic acid is available from a range of chemical suppliers, catering to various scales of research, from discovery to process development. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, typical lead times, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers of 4,6-Dibromonicotinic acid. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities |

| Sigma-Aldrich | CIAH987EF2D9 | ≥98% | Inquire |

| AiFChem | ACEHDI258 | 95%[1] | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 50 g[1] |

| Aladdin Scientific | ALA-D194786-100mg | min 98%[2] | 100 mg[2] |

| ChemScene | CS-0022361 (for 2,6-isomer) | ≥97% | Inquire |

| SynQuest Laboratories | 4H58-9-49 (for 2,6-isomer) | 98.0% | Inquire |

Key Considerations for Procurement:

-

Purity: For applications in drug discovery and development, high purity (typically >98%) is essential to avoid the introduction of unwanted variables in biological assays and to ensure the integrity of subsequent synthetic steps.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the purity of the material, the analytical methods used for its determination, and data from these analyses (e.g., NMR, HPLC).

-

Scale: Ensure the supplier can meet your current and future needs. Some suppliers specialize in research quantities, while others are equipped for bulk and commercial-scale production.

-

Lead Time: For time-sensitive projects, confirm the lead time for delivery. Some suppliers may have the material in stock, while others may synthesize it on demand.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 4,6-Dibromonicotinic acid is paramount for the reliability and reproducibility of experimental results. The following analytical techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity of 4,6-Dibromonicotinic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-Dibromonicotinic acid is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon, further confirming the structure.

Diagram: Logical Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of 4,6-Dibromonicotinic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4,6-Dibromonicotinic acid and for identifying and quantifying any impurities. A reversed-phase HPLC method is typically employed for this purpose.

Typical HPLC Method Parameters:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the analyte from any potential impurities.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram: HPLC Purity Analysis Workflow

Caption: Standard workflow for HPLC purity analysis.

Synthetic Chemistry and Applications

Halogenated nicotinic acid derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The bromine atoms in 4,6-Dibromonicotinic acid serve as versatile handles for a variety of chemical transformations.

Synthetic Routes

While specific, detailed synthetic procedures for 4,6-Dibromonicotinic acid are not abundantly available in the public domain, the synthesis of related brominated nicotinic acids often involves the direct bromination of nicotinic acid or its derivatives. For instance, the synthesis of 5-bromonicotinic acid has been achieved by reacting nicotinic acid with bromine in the presence of thionyl chloride and an iron catalyst.[3][4] This approach suggests that a similar strategy, potentially with modifications to reaction conditions or starting materials, could be employed for the synthesis of the 4,6-dibromo isomer. The purification of the crude product is typically achieved through recrystallization from a suitable solvent.[3]

Applications in Medicinal Chemistry

The pyridine scaffold is a common motif in many biologically active molecules. The presence of bromine atoms on the pyridine ring of 4,6-Dibromonicotinic acid allows for the introduction of diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the rapid generation of libraries of compounds for screening in drug discovery programs. Halogenated nicotinic acid derivatives have been investigated for a range of therapeutic applications, and their utility as building blocks in the synthesis of complex pharmaceutical agents is well-established.

Safety and Handling

As with all laboratory chemicals, it is crucial to handle 4,6-Dibromonicotinic acid with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

4,6-Dibromonicotinic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. A thorough evaluation of commercial suppliers based on purity, documentation, and scalability is essential for ensuring the quality and reliability of research outcomes. The application of standard analytical techniques such as NMR and HPLC is critical for the verification of its structure and the determination of its purity. A sound understanding of its chemical reactivity and proper safety protocols will enable researchers to effectively and safely utilize this important synthetic intermediate in their research and development endeavors.

References

- AiFChem. 4,6-Dibromonicotinic acid. (Product Page).

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (Book).

- BenchChem. A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid. (Technical Guide).

- Sigma-Aldrich. 4,6-Dibromonicotinic acid. (Product Page).

- Process for preparing 5-bromonicotinic acid. RU2039046C1.

- Process for preparing 5-bromonicotinic acid. RU2070193C1.

- BenchChem. A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid. (Technical Guide).

- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. CN105758984A.

- BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile. (Technical Guide).

- Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. Springer. (Book).

- Aladdin Scientific. 4, 6-Dibromonicotinic acid, min 98%, 100 mg. (Product Page).

- ProcessPointChemicals. 4,5-Dibromonicotinic acid Supplier & Distributor of CAS# 36952-62-2. (Supplier Page).

- Differences & similarities of 1H & 13C NMR spectroscopy. (Video).

- Formulation of boronic acid compounds. US-6713446-B2.

- HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.

- Process for purification of boronic acid and its derivatives. WO2005019229A1.

- Therapeutic uses of pharmaceutical compositions comprising cyclic boronic acid ester derivatives. US-10183034-B2.

- Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (Lab Manual).

- Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. (Journal Article).

- Pharmaceutical compositions with enhanced permeation. US-11273131-B2.

- HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMUL

- SynQuest Laboratories. 2,6-Dibromonicotinic acid. (Product Page).

- Process for preparing organic boronic acid derivatives using diboronic acid.

- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. (Journal Article).

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (Journal Article).

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- (2,6-Dibromopyridin-4-yl)boronic acid. ChemScene. (Product Page).

- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (Journal Article).

- Synthesis of functionalized alkyl substituted benzoquinones by Rh-catalyzed additions of boronic acids. Organic & Biomolecular Chemistry (RSC Publishing). (Journal Article).

- 4-bromophenylboronic acid suppliers USA. (Supplier Directory).

- 2,4-Dibromonicotinic acid. AbacipharmTech. (Product Page).

Sources

Navigating the Regioselective Functionalization of 4,6-Dibromonicotinic Acid: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4,6-Disubstituted Nicotinic Acids